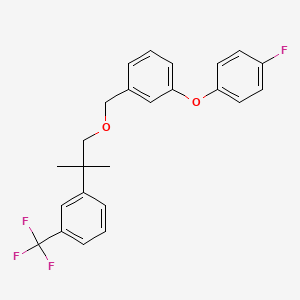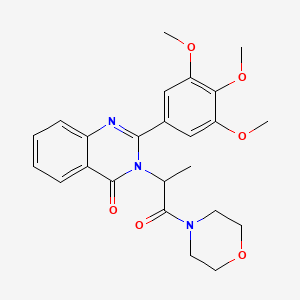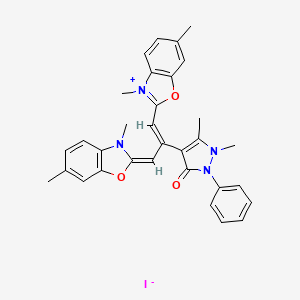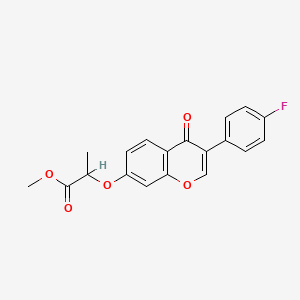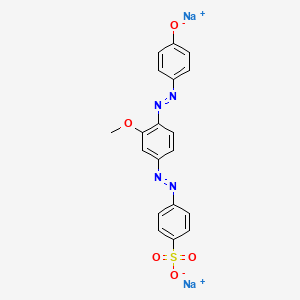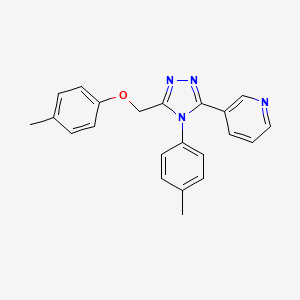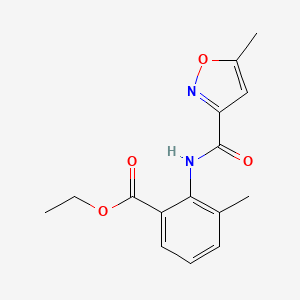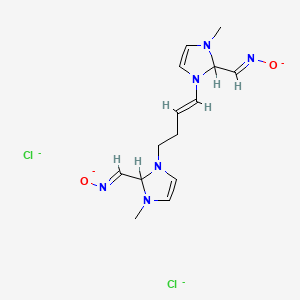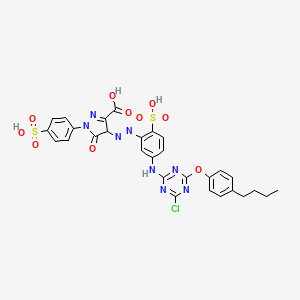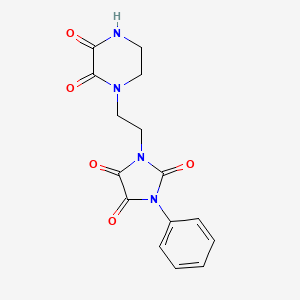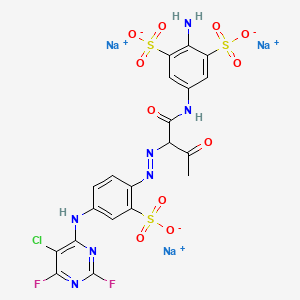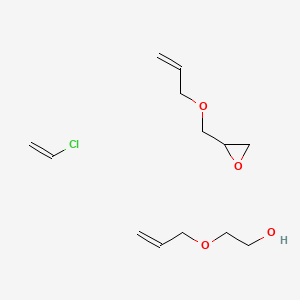
Chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane is a complex polymeric compound It is formed by the polymerization of ethanol, 2-(2-propenyloxy)- with chloroethene and ((2-propenyloxy)methyl)oxirane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane involves the polymerization of the monomers ethanol, 2-(2-propenyloxy)-, chloroethene, and ((2-propenyloxy)methyl)oxirane. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction is initiated by a catalyst, and the polymerization process is carefully monitored to control the molecular weight and properties of the resulting polymer .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the polymer’s properties by adding hydrogen atoms.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism by which ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane exerts its effects involves interactions with molecular targets and pathways. The polymer can interact with various biological molecules, potentially altering their function or stability. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-: A related compound with similar structural features.
Acetic acid, polymer with chloroethene: Another polymer involving chloroethene.
2,2,-Oxybis (Ethanol), Polymer with Methyloxirane and Oxirane: A polymer with similar functional groups.
Uniqueness
Ethanol, 2-(2-propenyloxy)-, polymer with chloroethene and ((2-propenyloxy)methyl)oxirane is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
176590-87-7 |
|---|---|
Molecular Formula |
C13H23ClO4 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
chloroethene;2-prop-2-enoxyethanol;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C5H10O2.C2H3Cl/c1-2-3-7-4-6-5-8-6;1-2-4-7-5-3-6;1-2-3/h2,6H,1,3-5H2;2,6H,1,3-5H2;2H,1H2 |
InChI Key |
PQPSOOVJYHLCOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCO.C=CCOCC1CO1.C=CCl |
Related CAS |
176590-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


